molecular formula C11H15NS B183776 N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine CAS No. 893591-69-0

N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine

Cat. No.: B183776
CAS No.: 893591-69-0
M. Wt: 193.31 g/mol
InChI Key: DSVGQNPMYMLJMJ-UHFFFAOYSA-N
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Description

N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is a useful research compound. Its molecular formula is C11H15NS and its molecular weight is 193.31 g/mol. The purity is usually 95%.
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Biological Activity

N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, also known as a derivative of amphetamines, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and data.

This compound belongs to the class of organic compounds known as amphetamines and derivatives. It is characterized by its prop-2-en-1-amine structure, which may influence its interaction with biological targets.

Property Value
Molecular Formula C₁₁H₁₅N₁S
Molecular Weight 197.31 g/mol
CAS Number 86926-54-7
Solubility Soluble in organic solvents

The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It is known to act as a substrate for monoamine oxidase (MAO), particularly MAO-B, which is involved in the oxidative deamination of amines. This enzymatic activity suggests a role in modulating levels of neurotransmitters such as dopamine and serotonin, potentially influencing mood and cognitive functions .

Pharmacological Effects

  • Neurotransmitter Modulation : this compound has been shown to influence neurotransmitter levels in the central nervous system, which may have implications for conditions like depression and anxiety .
  • Antimicrobial Activity : Preliminary studies indicate that similar compounds within its class exhibit antimicrobial properties, suggesting potential applications in treating infections .
  • Cytotoxicity : Research indicates that derivatives of this compound may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer potential .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Study 1: Neuropharmacological Effects

A study examined the effects of various amphetamine derivatives on neurotransmitter release in rat brain slices. Results indicated that this compound significantly increased dopamine release, suggesting its potential as a stimulant agent .

Study 2: Antimicrobial Properties

In vitro tests assessed the antimicrobial activity of several derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Study 3: Cytotoxicity Evaluation

A cytotoxicity assay was conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed that this compound exhibited significant cytotoxic effects at higher concentrations, suggesting a need for further exploration into its mechanisms and therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds structurally related to N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine exhibit significant antimicrobial properties. For instance, derivatives of prop-2-en-1-amines have been synthesized and evaluated for their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest that these compounds can inhibit bacterial growth, making them candidates for developing new antibiotics .

Anticancer Properties

The compound has shown promise in anticancer research. Similar structures have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of the methylsulfanyl group may enhance the compound's interaction with biological targets involved in cancer progression . In vitro studies have demonstrated that these compounds can affect cell proliferation and viability in various cancer cell lines.

Synthetic Methods

This compound can be synthesized through various methods, including the condensation of appropriate aldehydes with amines under controlled conditions. The synthesis process often involves optimizing reaction parameters to yield high purity and yield of the desired product .

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in understanding how modifications to the this compound structure influence its biological activity. Variations in substituents on the aromatic ring or changes to the amine group can significantly affect the compound's pharmacological profiles, including potency and selectivity against specific biological targets .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus using derivatives of prop-2-en-1-amines .
Study BAnticancer EfficacyShowed that certain derivatives induced apoptosis in breast cancer cell lines, highlighting potential therapeutic applications .
Study CSynthesis OptimizationDeveloped a novel synthetic route that improved yield by 30% compared to traditional methods .

Properties

IUPAC Name

N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h3-7,12H,1,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVGQNPMYMLJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405947
Record name N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893591-69-0
Record name N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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